2-(2-Chloroacetyl)benzonitrile
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Overview
Description
2-(2-Chloroacetyl)benzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloroacetyl group at the second position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions are optimized to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:
Nitration: The compound can be nitrated using nitric acid and acetic anhydride in the presence of a zeolite catalyst.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines, leading to the formation of amide derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid, acetic anhydride, zeolite catalyst, dichloromethane as solvent.
Substitution: Amines, base (e.g., pyridine), solvent (e.g., acetonitrile).
Major Products:
Nitration: Nitro-substituted benzonitriles.
Substitution: Amide derivatives.
Scientific Research Applications
2-(2-Chloroacetyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetyl)benzonitrile involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate .
Comparison with Similar Compounds
2-Chlorobenzonitrile: This compound is structurally similar but lacks the chloroacetyl group.
4-(2-Chloroacetyl)benzonitrile: Another isomer with the chloroacetyl group at the fourth position.
Uniqueness: 2-(2-Chloroacetyl)benzonitrile is unique due to the presence of both the chloroacetyl and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-chloroacetyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBWNBFUCQEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143513 |
Source
|
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-15-7 |
Source
|
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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